N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzylideneamino group, which is a derivative of benzaldehyde. The presence of these functional groups contributes to the compound’s reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-benzylideneamino-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the (Z) configuration, leading to different reactivity and biological activity.
4-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the benzylideneamino group, resulting in reduced reactivity.
N-[(Z)-benzylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the methyl group, affecting its chemical properties.
Uniqueness
N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its specific (Z) configuration, which influences its reactivity and interactions with biological targets. This unique configuration allows for more selective binding and potentially enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-16(15-10-6-3-7-11-15)20-21-17(13)18(23)22-19-12-14-8-4-2-5-9-14/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNXAHRJFJGDLE-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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